molecular formula C20H16FN3O2S B11203735 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11203735
M. Wt: 381.4 g/mol
InChI Key: VVCRHKGVDPLOGA-UHFFFAOYSA-N
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Description

The compound 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic organic molecule that contains a thiazole ring, an oxadiazole ring, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides under basic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3).

    Coupling Reactions: The final step involves coupling the thiazole and oxadiazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can occur at the oxadiazole ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and heterocycles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The thiazole and oxadiazole rings can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzymes involved in DNA replication, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Oxadiazole Derivatives: Compounds like furazolidone and nitrofurazone share the oxadiazole ring and are known for their antimicrobial properties.

Uniqueness

What sets 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(3-fluorophenyl)-1,2,4-oxadiazole apart is its combination of both thiazole and oxadiazole rings, along with specific substituents that enhance its biological activity. This unique structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C20H16FN3O2S

Molecular Weight

381.4 g/mol

IUPAC Name

5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-(3-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C20H16FN3O2S/c1-2-25-16-8-6-13(7-9-16)17-12-27-19(22-17)11-18-23-20(24-26-18)14-4-3-5-15(21)10-14/h3-10,12H,2,11H2,1H3

InChI Key

VVCRHKGVDPLOGA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC(=CC=C4)F

Origin of Product

United States

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